![molecular formula C13H12N4O2 B11858756 1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 650628-45-8](/img/structure/B11858756.png)

1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

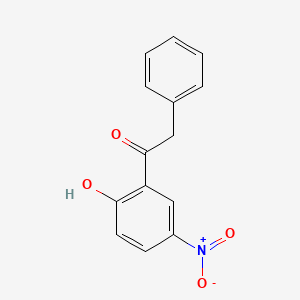

La 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one est un composé hétérocyclique appartenant à la classe des pyrazolopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé comprend un noyau pyrazolo[3,4-d]pyrimidine avec un substituant éthoxyphényle, qui contribue à ses propriétés chimiques uniques et à ses activités biologiques.

Méthodes De Préparation

La synthèse de la 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la cyclisation de dérivés d'hydrazine appropriés avec des cétones substituées par un éthoxyphényle en conditions acides ou basiques. Les conditions réactionnelles nécessitent souvent un contrôle minutieux de la température et du pH pour garantir des rendements élevés et la pureté du produit final .

Les méthodes de production industrielle de ce composé peuvent impliquer des procédés discontinus ou en continu à grande échelle, utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les déchets. Les catalyseurs et les solvants sont choisis en fonction de leur capacité à faciliter les transformations souhaitées tout en tenant compte des considérations environnementales et économiques.

Analyse Des Réactions Chimiques

La 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène, ce qui conduit à la formation des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne la formation de dérivés pyrazolopyrimidines réduits.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxo-pyrazolopyrimidines, tandis que la réduction peut produire des dihydro-pyrazolopyrimidines.

Applications de la recherche scientifique

Chimie : Il sert d'intermédiaire précieux dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Ce composé présente des activités biologiques significatives, notamment des propriétés antimicrobiennes, antifongiques et anticancéreuses.

Médecine : En raison de ses activités biologiques, ce composé est étudié en tant qu'agent thérapeutique potentiel pour le traitement des infections et du cancer. Sa capacité à inhiber des enzymes et des voies spécifiques en fait un candidat pour le développement de médicaments.

Mécanisme d'action

Le mécanisme d'action de la 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes, telles que les kinases et les protéases, qui jouent un rôle crucial dans les processus cellulaires. En se liant à ces enzymes, le composé peut perturber leur fonction normale, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaires. Ce mécanisme est particulièrement pertinent dans son activité anticancéreuse, où il induit l'apoptose et inhibe la croissance tumorale .

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Mécanisme D'action

The mechanism of action of 1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis and inhibits tumor growth .

Comparaison Avec Des Composés Similaires

La 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one peut être comparée à d'autres dérivés de pyrazolopyrimidine, tels que :

1-(3-Méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe éthoxy. Ce composé peut présenter des activités biologiques différentes en raison de la variation du substituant.

1-(3-Chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : La présence d'un atome de chlore peut modifier considérablement la réactivité et les propriétés biologiques du composé.

1-(3-Nitrophényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Le groupe nitro introduit des effets attracteurs d'électrons, ce qui peut influencer le comportement chimique du composé et ses interactions avec les cibles biologiques.

Le caractère unique de la 1-(3-Éthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one réside dans son substituant spécifique, qui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Numéro CAS |

650628-45-8 |

|---|---|

Formule moléculaire |

C13H12N4O2 |

Poids moléculaire |

256.26 g/mol |

Nom IUPAC |

1-(3-ethoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-10-5-3-4-9(6-10)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18) |

Clé InChI |

BJDIUKHFWTWMPE-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=O)NC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)

![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)

![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)